The Molecular Target of CC-885: An In-depth Technical Guide
The Molecular Target of CC-885: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CC-885 is a potent anti-tumor agent that functions as a molecular glue, modulating the substrate specificity of the E3 ubiquitin ligase Cereblon (CRBN). Its primary molecular target is the translation termination factor GSPT1 (G1 to S phase transition 1), also known as eukaryotic release factor 3a (eRF3a). By inducing the targeted degradation of GSPT1, CC-885 triggers a cascade of cellular events culminating in apoptosis, particularly in cancer cells. This technical guide provides a comprehensive overview of the molecular target of CC-885, its mechanism of action, downstream cellular consequences, and detailed experimental protocols for its characterization.
The Primary Molecular Target: GSPT1
The anti-tumor activity of CC-885 is predominantly mediated through the CRBN-dependent ubiquitination and subsequent proteasomal degradation of GSPT1.[1][2][3] GSPT1 is a crucial protein involved in the termination of protein synthesis.[4]
Mechanism of Action: A Molecular Glue
CC-885 acts as a "molecular glue" by binding to CRBN, a substrate receptor of the CUL4-DDB1-RBX1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[5][6] This binding event alters the surface of CRBN, creating a neomorphic interface that promotes the recruitment of GSPT1.[3] The formation of this ternary complex (CC-885-CRBN-GSPT1) leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome.[5][7] The degradation of GSPT1 is the key event responsible for the cytotoxic effects of CC-885.[8]
Downstream Cellular Consequences of GSPT1 Degradation
The depletion of GSPT1 has profound effects on cellular homeostasis:
-
Impaired Translation Termination: The most immediate consequence of GSPT1 loss is the failure of proper translation termination at stop codons. This results in ribosomal read-through and the synthesis of aberrant proteins with C-terminal extensions, leading to proteotoxic stress.[4][9]
-
Activation of the Integrated Stress Response (ISR): The cellular stress induced by impaired translation and aberrant proteins activates the Integrated Stress Response (ISR).[2][9] A key event in the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global reduction in protein synthesis but also the preferential translation of stress-responsive transcripts, such as the transcription factor ATF4.[4]
-
TP53-Independent Apoptosis: The culmination of these stress responses is the induction of apoptosis. Notably, this cell death is independent of the tumor suppressor p53, making GSPT1 degradation a promising therapeutic strategy for cancers with mutated or non-functional p53.[2][9]
Other Potential Neosubstrates of CC-885
While GSPT1 is the primary target responsible for the broad anti-tumor activity of CC-885, studies have identified other proteins that can be degraded in a CC-885 and CRBN-dependent manner. This highlights the potential for both on-target efficacy and off-target effects.
-
Polo-like kinase 1 (PLK1): CC-885 has been shown to promote the CRBN- and p97-dependent ubiquitination and degradation of PLK1, a key regulator of mitosis.[1][5] This activity can synergize with PLK1 inhibitors like volasertib (B1683956) in non-small-cell lung cancer (NSCLC) cells.[1][5]
-
Cyclin-dependent kinase 4 (CDK4): In multiple myeloma cells, CC-885 can induce the ubiquitination and degradation of CDK4, leading to cell cycle arrest.[7]
-
BNIP3L/NIX: CC-885 can also induce the degradation of BNIP3L, a protein involved in mitophagy, suggesting a role for CC-885 in regulating mitochondrial turnover.[10]
Quantitative Data
The following tables summarize key quantitative data related to the activity of CC-885.
| Parameter | Cell Line | Value | Reference |
| GSPT1 Degradation DC50 | MV4-11 | 2.1 nM (24h) | [11] |
| CRBN Binding Affinity (Kd) | In vitro TR-FRET | Not explicitly stated for CC-885, but shown to bind. | [12] |
| Anti-proliferative IC50 | AML cell lines | 10⁻⁶ - 1 µM | [8][13] |
| Anti-proliferative IC50 | THLE-2 | 10⁻⁶ - 1 µM | [8][13] |
| Anti-proliferative IC50 | PBMC | 10⁻⁶ - 1 µM | [8][13] |
Note: DC50 is the concentration required to achieve 50% of maximal degradation. Kd is the dissociation constant, a measure of binding affinity. IC50 is the concentration required to inhibit a biological process by 50%.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the molecular target of CC-885.
Co-Immunoprecipitation (Co-IP) to Demonstrate Ternary Complex Formation
This protocol is used to verify the interaction between CRBN and GSPT1 in the presence of CC-885.
Materials:
-
HEK293T cells
-
Plasmids encoding tagged CRBN and GSPT1 (e.g., HA-tag)
-
CC-885
-
MLN-4924 (Nedd8-activating enzyme inhibitor, to prevent proteasomal degradation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-HA antibody for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Antibodies for Western blotting (anti-CRBN, anti-GSPT1/HA)
Procedure:
-
Transfect HEK293T cells with plasmids expressing tagged CRBN and GSPT1.
-
Pre-treat cells with MLN-4924 (1 µM) for 3 hours to inhibit cullin-RING ligase activity and prevent the degradation of the substrate.[14]
-
Treat cells with CC-885 (e.g., 10 µM) or vehicle (DMSO) for 2 hours.[14]
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate the supernatant with an anti-HA antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads extensively with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using antibodies against CRBN and GSPT1/HA. An increased amount of CRBN in the GSPT1 immunoprecipitate from CC-885-treated cells compared to the vehicle control indicates the formation of the ternary complex.[14]
In Vivo Ubiquitination Assay
This assay is designed to demonstrate the CC-885-induced ubiquitination of GSPT1.
Materials:
-
Cells expressing the proteins of interest
-
CC-885
-
MG132 (proteasome inhibitor)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)
-
Antibody against the target protein (e.g., GSPT1)
-
Protein A/G agarose beads
-
Antibody against ubiquitin for Western blotting
Procedure:
-
Transfect cells with necessary plasmids if required.
-
Treat cells with CC-885 for a specified time.
-
Add MG132 (e.g., 10 µM) for the last 4 hours of treatment to allow ubiquitinated proteins to accumulate.[5]
-
Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Perform immunoprecipitation of the target protein (GSPT1) as described in the Co-IP protocol.
-
Analyze the immunoprecipitates by Western blotting using an anti-ubiquitin antibody. A smear of high-molecular-weight bands in the CC-885-treated sample indicates polyubiquitination of the target protein.[5]
GSPT1 Degradation Reporter Assay (HiBiT Lytic Bioluminescence Assay)
This assay provides a quantitative measure of GSPT1 degradation in live cells.
Materials:
-
HEK293T cells
-
Plasmid encoding GSPT1 fused with a HiBiT tag
-
CC-885
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
Luminometer
Procedure:
-
Transfect HEK293T cells with the HiBiT-GSPT1 plasmid.
-
Seed the transfected cells into a 96-well plate.
-
Treat the cells with a serial dilution of CC-885 or vehicle for a defined period (e.g., 6 hours).[14]
-
Lyse the cells and measure the luminescence according to the manufacturer's protocol for the Nano-Glo® HiBiT Lytic Detection System. The luminescence signal is proportional to the amount of HiBiT-tagged GSPT1 remaining in the cells.
-
Plot the vehicle-normalized luminescence against the concentration of CC-885 to generate a dose-response curve and determine the DC50 value.[14]
Visualizations
Signaling Pathway of CC-885 Action
Caption: Mechanism of CC-885-induced GSPT1 degradation and downstream signaling.
Experimental Workflow for Co-Immunoprecipitation
References
- 1. A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation and Synergizes with Volasertib to Suppress Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI - Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells [jci.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation and Synergizes with Volasertib to Suppress Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cereblon modulator CC-885 induces CRBN-dependent ubiquitination and degradation of CDK4 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. researchgate.net [researchgate.net]
